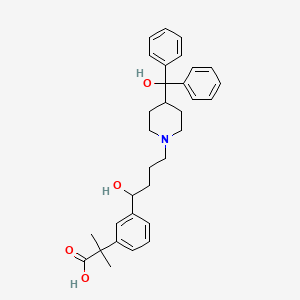
Bifendate Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bifendate Impurity E is an impurity of Bifendate, a drug used for the comprehensive control of various cardiovascular disorders . The molecular formula of this compound is C19H16O10 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H16O10 . Detailed structural analysis can be found on resources like PubChem and in studies focusing on the polymorphs of bifendate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 404.32434 . More detailed physical and chemical properties can be found on resources like PubChem .科学的研究の応用
Bifendate, primarily known for its hepatoprotective effects, has impurities that arise during its manufacturing process. One such impurity, referred to as Bifendate Impurity E, has garnered attention in the scientific community not for its therapeutic effects but as a subject of analytical and toxicological study. This document focuses on the research applications concerning this compound, adhering to the specified requirements to exclude information related to drug use, dosage, and side effects, and to avoid abbreviations or acronyms for chemical names.
Analytical Methods and Impurity Profiling
Research into this compound largely revolves around the development and validation of analytical methods for its identification and quantification. Impurity profiling is crucial for ensuring drug safety and efficacy, as impurities can affect both. Studies such as those by Deshpande et al. (2022) highlight the importance of characterizing and quantifying impurities in pharmaceuticals using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (Deshpande, Bhalerao, & Pabale, 2022). These methods are essential for the regulatory approval process and for maintaining high standards of drug quality and safety.
Environmental Impact and Toxicology
The environmental persistence and potential toxicity of pharmaceutical impurities, including those similar to this compound, have been subjects of concern. Environmental studies, such as those on pyriproxyfen (Moura & Souza-Santos, 2020), although not directly related to Bifendate, showcase the broader concern of how drug impurities and metabolites affect ecosystems and non-target species (Moura & Souza-Santos, 2020). Such research underscores the need for thorough environmental risk assessments for pharmaceutical impurities.
Safety and Hazards
作用機序
Target of Action
Bifendate Impurity E, like Bifendate, primarily targets the liver . As a hepatoprotective agent, it is designed to prevent damage to the liver or assist in its repair . It is primarily used to treat liver-related conditions, including chronic hepatitis and liver cirrhosis .
Mode of Action
The mechanism of action of this compound is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, this compound helps to protect liver cells from oxidative stress and subsequent damage . Additionally, it has been shown to enhance the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . It also enhances the activity of antioxidant enzymes, which helps protect liver cells from oxidative stress . Furthermore, it modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Pharmacokinetics
The standard dosage and duration of treatment can vary depending on the specific condition being treated and the patient’s overall health . The onset of action for Bifendate can vary, with some patients experiencing improvement in symptoms within a few weeks of starting treatment, while others may require longer periods to see significant changes .
Result of Action
The result of this compound’s action is primarily seen in its hepatoprotective effects. It helps protect liver cells from oxidative stress and subsequent damage . It also promotes the regeneration of liver cells, thus aiding in the recovery of liver function in patients with chronic liver diseases . Through these diverse mechanisms, this compound offers a multifaceted approach to liver protection and regeneration .
Action Environment
The action environment of this compound is primarily the liver, where it exhibits protective and regenerative properties It is known that the efficacy of bifendate, from which this compound is derived, can vary among patients, suggesting that individual patient characteristics and environmental factors may play a role .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bifendate Impurity E involves a series of chemical reactions starting with the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate to form ethyl 2-methyl-2-propen-1-yl carbonate. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form the final product, Bifendate Impurity E.", "Starting Materials": [ "2-methyl-2-propen-1-ol", "ethyl chloroformate", "3,4-dihydroxybenzaldehyde" ], "Reaction": [ "Step 1: Reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate in the presence of a base catalyst to form ethyl 2-methyl-2-propen-1-yl carbonate.", "Step 2: Purification of the intermediate product using column chromatography.", "Step 3: Reaction of the intermediate product with 3,4-dihydroxybenzaldehyde in the presence of a Lewis acid catalyst to form Bifendate Impurity E.", "Step 4: Purification of the final product using column chromatography." ] } | |
CAS番号 |
205117-47-1 |
分子式 |
C19H16O10 |
分子量 |
404.33 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





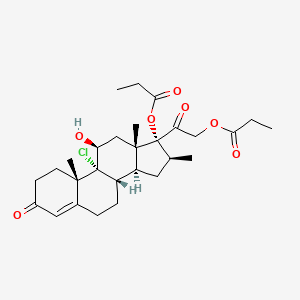
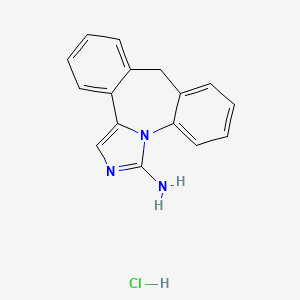
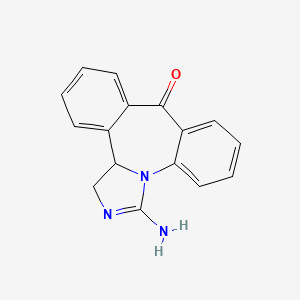
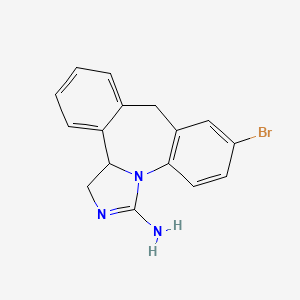


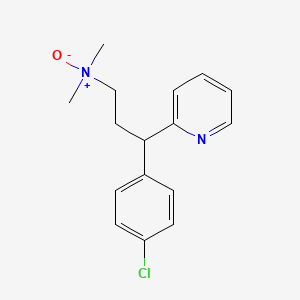

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
